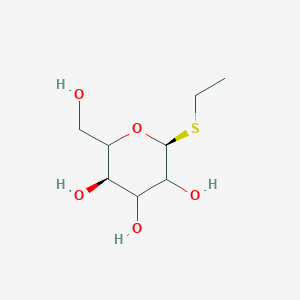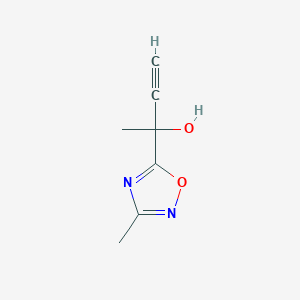
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a unique combination of functional groups, including an oxadiazole ring and an alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other nitrogen-containing compounds.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the oxadiazole ring can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, leveraging its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, including enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in cancer progression . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Alkyne-Containing Compounds: Compounds with alkyne groups can undergo similar reactions, such as click chemistry, but may lack the unique properties conferred by the oxadiazole ring.
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is unique due to the combination of the oxadiazole ring and the alkyne group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
1202769-74-1 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)9-11-6/h1,10H,2-3H3 |
InChI-Schlüssel |
ZCRRDOIAQHMMAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




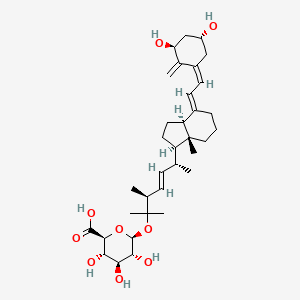

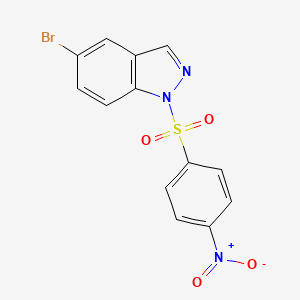
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
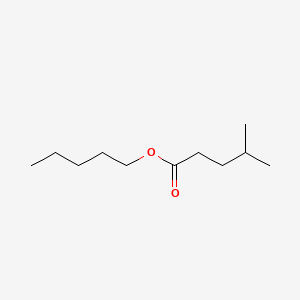
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
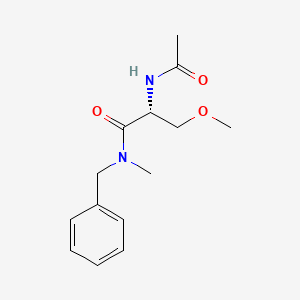
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)


![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
